molecular formula C20H23NO5 B11302386 N-(2-methoxyethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-methoxyethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11302386
M. Wt: 357.4 g/mol
InChI Key: JJOCTLOTOPSIAB-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic furochromen-based propanamide derivative characterized by a fused furanocoumarin core substituted with three methyl groups (positions 2, 3, and 5) and a 7-oxo moiety. The propanamide side chain is functionalized with a 2-methoxyethyl group at the terminal nitrogen.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H23NO5/c1-11-13(3)25-17-10-18-16(9-15(11)17)12(2)14(20(23)26-18)5-6-19(22)21-7-8-24-4/h9-10H,5-8H2,1-4H3,(H,21,22)

InChI Key

JJOCTLOTOPSIAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCOC)C)C

Origin of Product

United States

Biological Activity

N-(2-methoxyethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound belonging to the furocoumarin family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23NO5
  • Molecular Weight : 357.4 g/mol
  • IUPAC Name : N-(2-methoxyethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various cellular processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate signaling pathways pertinent to cell growth and apoptosis.
  • Antioxidant Activity : The furocoumarin structure contributes to its ability to scavenge free radicals.

Anticancer Activity

Several studies have investigated the anticancer properties of furocoumarins, including derivatives similar to this compound:

  • Cell Line Studies : In vitro assays demonstrated that furocoumarin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast and prostate cancer cells .

Antimicrobial Properties

Research indicates that furocoumarins possess antimicrobial activity:

  • Bacterial Inhibition : Compounds related to this class have been tested against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition at varying concentrations .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of a furocoumarin derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM .
  • Antimicrobial Activity Assessment :
    • In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial properties .

Research Findings Summary Table

Activity Type Tested Model IC50/MIC Values Reference
AnticancerMCF-7 Cells15 µM
AntibacterialS. aureus32 µg/mL
AntibacterialE. coli64 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of furochromen-propanamide derivatives with structural variations influencing pharmacological and physicochemical properties. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Name Key Structural Features Target/Activity
N-(2-Methoxyethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (Target) 2,3,5-Trimethyl-furochromen core; 2-methoxyethyl amide Cathepsin L inhibition (hypothesized); photodynamic applications (analog-based)
N-(2-(1H-Imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide 3,5-Dimethyl-furochromen core; imidazole-4-yl-ethyl amide Cathepsin L inhibitor (XP score: -9.2 kcal/mol); binds catalytic triad (Cys25, Met161, Asp162)
N-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (STL456332) Benzodioxolylmethyl amide; 2,3,5-trimethyl-furochromen core Undisclosed biological activity; improved lipophilicity (LogP: ~3.5)
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Propanoic acid instead of propanamide; 3,5-dimethyl substitution Intermediate for amide synthesis; reduced membrane permeability

Binding Affinity and Selectivity

The target compound’s 2-methoxyethyl group may enhance solubility compared to the imidazole-containing analog (NFP), which exhibits stronger Cathepsin L binding due to interactions with the catalytic triad and residues like Trp26 and Gly68 . The benzodioxolylmethyl derivative (STL456332) likely prioritizes blood-brain barrier penetration due to its lipophilic substituent, whereas the methoxyethyl group balances polarity and bioavailability .

Pharmacokinetic and Physicochemical Properties

Property Target Compound NFP (Imidazole Analogue) STL456332 (Benzodioxolyl) Propanoic Acid Derivative
Molecular Weight ~433.5 g/mol ~410.4 g/mol 433.46 g/mol ~302.3 g/mol
LogP (Predicted) ~2.8 ~2.5 ~3.5 ~1.2
Hydrogen Bond Donors 1 2 1 2
Solubility Moderate (methoxyethyl) Low (imidazole) Low (benzodioxolyl) High (carboxylic acid)

Key Research Findings

Substituent Impact on Bioactivity : The imidazole group in NFP enhances Cathepsin L binding via π-π stacking and hydrogen bonding, whereas the methoxyethyl group in the target compound may reduce off-target interactions due to reduced bulk .

Synthetic Flexibility : Derivatives with extended alkyl chains (e.g., STL456332) prioritize tissue penetration, while carboxylic acid variants serve as intermediates for further functionalization .

Thermodynamic Stability : Bulky substituents (e.g., benzodioxolyl) improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .

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